The synthesis of Beta-Amyloid (25-35) can be performed using solid-phase peptide synthesis techniques. In a typical procedure, Wang resin is utilized as the solid support, and standard coupling methods are employed to assemble the peptide chain sequentially. This method allows for the precise control of the peptide's composition and ensures high purity levels upon cleavage from the resin .
The molecular structure of Beta-Amyloid (25-35) has been extensively studied using techniques such as nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy. The peptide exhibits different conformations depending on its environment.
Spectroscopic studies indicate that this fragment can form aggregates that are characteristic of amyloid fibrils, contributing to its neurotoxic properties.
Beta-Amyloid (25-35) is known for its self-assembly into oligomeric and fibrillar structures. This aggregation process is influenced by various factors such as concentration, temperature, and pH.
The mechanism by which Beta-Amyloid (25-35) exerts its neurotoxic effects involves several processes:
Data from various studies indicate that these mechanisms collectively contribute to synaptic loss and cognitive decline observed in Alzheimer's disease.
Research has shown that temperature and pH significantly influence its structural integrity and aggregation behavior .
Beta-Amyloid (25-35) serves several scientific purposes:
Beta-amyloid (25-35) (Aβ25-35) induces neuronal apoptosis through mitochondrial dysfunction and oxidative stress. Exposure to Aβ25-35 triggers cytochrome c release from mitochondria, initiating caspase activation and DNA fragmentation. In NT2 human teratocarcinoma cells, Aβ25-35 depolarizes mitochondrial membranes and reduces glutathione levels by 40–60%, impairing cellular antioxidant defenses [8] [1]. This oxidative damage is exacerbated by the peptide’s aggregation state: large, intertwined fibrils (formed after prolonged incubation in aqueous media) induce 2.3-fold higher lipid peroxidation in rat brains compared to smaller aggregates [6]. The Nrf2 antioxidant pathway is activated in astrocytes exposed to Aβ25-35, but paradoxically, this upregulates System Xc−, a cystine/glutamate antiporter. The resultant glutamate release causes excitotoxic neuronal death in co-cultured SH-SY5Y cells, which is reversible with NMDA receptor blockers like MK-801 [4].
Table 1: Apoptotic and Oxidative Stress Markers in Aβ25-35-Treated Cells
Cell Type | Key Changes | Reversal Agent |
---|---|---|
NT2 ρ+ cells | ↓ Glutathione (60%); ↑ cytochrome c release; caspase activation | None |
Rat cortical neurons | ↑ DNA fragmentation; ↑ poly (ADP-ribose) polymerase cleavage | Z-VAD-CH(2)-DCB (partial) |
U373 astrocytes | ↑ System Xc− expression; ↑ extracellular glutamate (921.3 μM) | MK-801 (NMDA antagonist) |
Hippocampal neurons | ↓ Bcl-2 expression; ↑ Bax translocation | Genistein |
Aβ25-35 activates caspase-3 via the intrinsic apoptotic pathway. In rat cortical neurons, Aβ25-35 elevates caspase-3-like activity by 3.5-fold within 12 hours, cleaving substrates like α-fodrin and poly (ADP-ribose) polymerase (PARP). Caspase inhibitors (Ac-DEVD-CHO) reduce DNA fragmentation by 70% but fail to prevent PARP cleavage or late-stage membrane disintegration, indicating involvement of additional caspases [9] [8]. Concurrently, Aβ25-35 disrupts calcium homeostasis. The peptide elevates intracellular Ca²⁺ by 33.8% in microglial cells and 40% in hippocampal neurons, activating L-type voltage-gated calcium channels (LVGCCs). This influx is potentiated by zinc dysregulation: Aβ25-35 depletes zinc-buffering proteins (ZnT-3, MT-3), increasing intracellular Zn²⁺, which further promotes Ca²⁺ entry. Chelating Zn²⁺ with TPEN normalizes Ca²⁺ levels and rescues neuronal viability by 85% [7] [10].
Table 2: Calcium and Caspase-Dependent Mechanisms in Aβ25-35 Neurotoxicity
Parameter | Change vs. Control | Signaling Pathway |
---|---|---|
Intracellular Ca²⁺ | ↑ 33.8% (microglia); ↑ 40% (neurons) | L-type voltage-gated Ca²⁺ channels |
Caspase-3 activity | ↑ 3.5-fold | Cytochrome c/Apaf-1 cascade |
Zn²⁺-buffering proteins | ↓ ZnT-3 (50%); ↓ MT-3 (45%) | Zn²⁺/Ca²⁺ crosstalk |
α-Fodrin cleavage | ↑ 4.2-fold | Caspase-3 direct substrate |
Aβ25-35 generates superoxide and hydroxyl radicals via NADPH oxidase activation in astrocytes and microglia. Co-treatment of microglia with Aβ25-35 and lead (Pb) synergistically increases ROS by 32.95% and glutamate by 921.3 μM, depleting antioxidant capacity by 30.4% [1]. ROS propagate neurotoxicity through:
Flavonoids like sinensetin and genistein mitigate ROS damage. Sinensetin (100 μM) suppresses Aβ25-35-induced TLR4/NF-κB activation in SH-SY5Y cells, reducing ROS by 63% [2] [10]. Genistein (40 μM) scavenges free radicals via estrogen receptor-mediated pathways, decreasing neuronal apoptosis by 70% [3] [10].
Table 3: ROS and Antioxidant Responses in Aβ25-35 Models
ROS Source | Consequence | Intervention | Efficacy |
---|---|---|---|
NADPH oxidase (microglia) | ↑ IL-6/TNF-α; ↓ IL-10 | None | N/A |
System Xc− (astrocytes) | ↑ Extracellular glutamate (excitotoxicity) | Sulfasalazine | 100% neuronal rescue |
Mitochondrial leakage | ↓ ATP; ↑ cytochrome c release | Genistein | ↓ ROS by 63% |
TLR4/NF-κB (neurons) | ↑ Inflammatory cytokines | Sinensetin | ↓ ROS by 60% |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6